
2,2,2-Trifluoro-1-(2-methyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, along with a dihydro-2-methyl-1-oxido-2H-pyrrol-2-yl moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-1-pyrroline with trifluoroacetyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The dihydro-2-methyl-1-oxido-2H-pyrrol-2-yl moiety is responsible for specific binding interactions, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- can be compared with other similar compounds, such as:
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-CHLORO-: This compound has a chloro group instead of a trifluoromethyl group, resulting in different chemical reactivity and biological activity.
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-BROMO-: The presence of a bromo group imparts different physical and chemical properties compared to the trifluoromethyl derivative.
Propriétés
Numéro CAS |
675105-43-8 |
|---|---|
Formule moléculaire |
C7H8F3NO2 |
Poids moléculaire |
195.14 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C7H8F3NO2/c1-6(3-2-4-11(6)13)5(12)7(8,9)10/h4H,2-3H2,1H3 |
Clé InChI |
GSMQEQDWRKLKEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=[N+]1[O-])C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


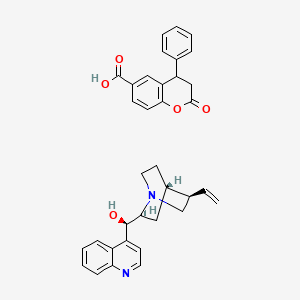
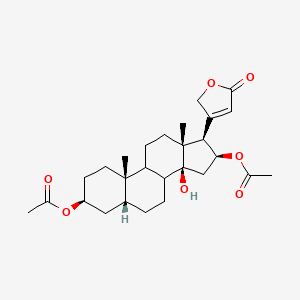
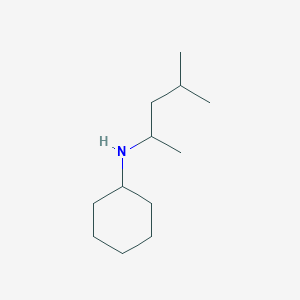
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
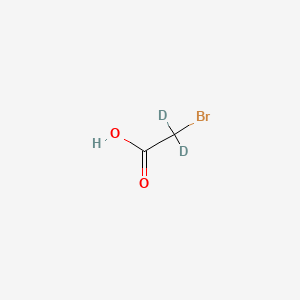
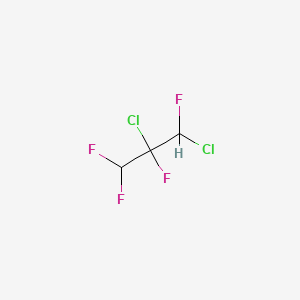
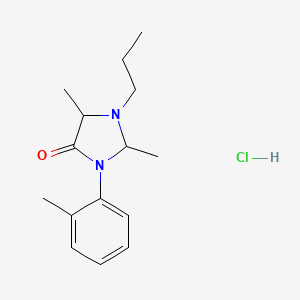
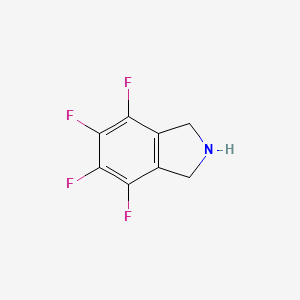
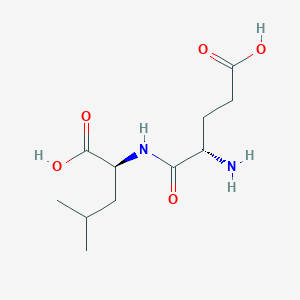
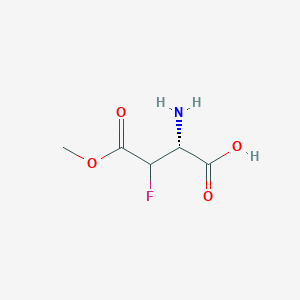


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

